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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hydrobenzoin, a diaryl-substituted

vicinal diol with significant applications in stereoselective synthesis and as a precursor for chiral

ligands and auxiliaries. The document details its nomenclature according to IUPAC

conventions, explores its stereoisomeric forms, presents key quantitative data, and outlines

detailed experimental protocols for its synthesis and characterization.

IUPAC Nomenclature and Stereoisomerism
Hydrobenzoin, systematically named 1,2-diphenylethane-1,2-diol, is a C14H14O2 molecule

characterized by a central ethane-1,2-diol backbone with a phenyl group attached to each

carbon atom.[1][2] The presence of two stereocenters at the C1 and C2 positions gives rise to

three stereoisomers: a pair of enantiomers, (R,R)- and (S,S)-hydrobenzoin, and a meso

compound.[3]

The stereochemical configurations are assigned using the Cahn-Ingold-Prelog (CIP) priority

rules. The enantiomeric pair is often referred to as (±)-hydrobenzoin or dl-hydrobenzoin.[4][5]

The meso form, which possesses an internal plane of symmetry and is therefore achiral and

optically inactive, is designated as (1R,2S)-1,2-diphenylethane-1,2-diol.[6][7]
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A summary of the nomenclature for the different stereoisomers of hydrobenzoin is provided in

the table below.

Common Name
Systematic IUPAC

Name

Stereochemical

Descriptor
CAS Number

(R,R)-Hydrobenzoin

(1R,2R)-1,2-

diphenylethane-1,2-

diol

(R,R) 52340-78-0[8]

(S,S)-Hydrobenzoin

(1S,2S)-1,2-

diphenylethane-1,2-

diol

(S,S) 2325-10-2[9]

meso-Hydrobenzoin

(1R,2S)-1,2-

diphenylethane-1,2-

diol

meso 579-43-1[6][10][11]

(±)-Hydrobenzoin

(rac)-1,2-

diphenylethane-1,2-

diol

Racemic 655-48-1[12]

Quantitative Data
The physical and chemical properties of hydrobenzoin isomers are distinct, particularly their

melting points, which are a direct consequence of their different molecular symmetries and

crystal packing efficiencies.
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Property
(R,R)-

Hydrobenzoin

(S,S)-

Hydrobenzoin

meso-

Hydrobenzoin

(±)-

Hydrobenzoin

Molecular

Formula
C₁₄H₁₄O₂ C₁₄H₁₄O₂ C₁₄H₁₄O₂ C₁₄H₁₄O₂

Molecular Weight

( g/mol )
214.26 214.26 214.26 214.26

Melting Point

(°C)
148-149[3] 148-150[9][13] 137-139[3] 122-123[3]

Optical Rotation

([α]D)

+91.6° (c 1.05,

ethanol)[4]

-94° (c 2.5,

ethanol)[9][13]
0° 0°

Experimental Protocols
The most common laboratory synthesis of hydrobenzoin involves the reduction of benzil (1,2-

diphenyl-1,2-ethanedione). The stereochemical outcome of this reaction can be influenced by

the choice of reducing agent and reaction conditions. The following protocol describes a typical

procedure for the synthesis of meso-hydrobenzoin via the reduction of benzil with sodium

borohydride.

Synthesis of meso-Hydrobenzoin
Materials:

Benzil

95% Ethanol

Sodium borohydride (NaBH₄)

Water

Procedure:

In a suitable flask, dissolve benzil in 95% ethanol.
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Cool the solution in an ice bath.

Slowly add sodium borohydride to the cooled solution. The yellow color of the benzil will fade

as the reaction proceeds.

After the addition is complete, allow the reaction to stir for an additional 10-15 minutes.

To quench the reaction and hydrolyze the intermediate borate ester, add water.

Gently heat the solution to dissolve any precipitated salts.

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate

crystallization of the hydrobenzoin product.

Collect the crystalline product by vacuum filtration and wash with cold water.

The crude product can be recrystallized from ethanol or a mixture of ethanol and water to

yield pure meso-hydrobenzoin.

Characterization
The identity and purity of the synthesized hydrobenzoin can be confirmed using various

analytical techniques:

Melting Point Determination: Comparison of the experimental melting point with the literature

values for the different isomers can help identify the product.

Infrared (IR) Spectroscopy: The IR spectrum of hydrobenzoin will show a characteristic

broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching

of the alcohol groups, and the absence of the carbonyl (C=O) stretch that would be present

in the starting material, benzil.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to

confirm the structure. The chemical shifts of the methine protons (CH-OH) and the hydroxyl

protons can provide information about the stereochemistry of the product. While the ¹H NMR

spectra of the different stereoisomers are very similar, derivatization to a more rigid structure,

such as an acetal, can allow for clearer distinction between diastereomers.[14]
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Applications in Drug Development and Asymmetric
Synthesis
Enantiomerically pure hydrobenzoins are valuable chiral building blocks in the synthesis of

pharmaceuticals and other biologically active molecules.[10] They can be used as chiral

auxiliaries to control the stereochemistry of a reaction or as chiral ligands for metal-catalyzed

asymmetric transformations. For instance, derivatives of hydrobenzoin have been employed

in the synthesis of chiral ligands for asymmetric hydrogenation and other carbon-carbon bond-

forming reactions.

The diol functionality of hydrobenzoin also allows for its use as a precursor to other chiral

molecules. For example, it can be converted to the corresponding epoxide, stilbene oxide,

which is another important chiral intermediate.

Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and characterization of

hydrobenzoin from benzil.

Synthesis

Analysis

Benzil Sodium Borohydride
in Ethanol

1. Reduction Reaction2. Aqueous Workup &
Crystallization

3. Hydrobenzoin
(Crude Product)

4.

Melting Point
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Pure Hydrobenzoin
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Click to download full resolution via product page
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Caption: Synthesis and analysis workflow for hydrobenzoin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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